2-[3-(trifluoromethyl)-4,5,6,6a-tetrahydrocyclopenta[c]pyrazol-1(3aH)-yl]ethanol
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Overview
Description
2-[3-(trifluoromethyl)-4,5,6,6a-tetrahydrocyclopenta[c]pyrazol-1(3aH)-yl]ethanol is a compound that features a trifluoromethyl group attached to a pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under controlled conditions, followed by trifluoromethylation using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
2-[3-(trifluoromethyl)-4,5,6,6a-tetrahydrocyclopenta[c]pyrazol-1(3aH)-yl]ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives .
Scientific Research Applications
2-[3-(trifluoromethyl)-4,5,6,6a-tetrahydrocyclopenta[c]pyrazol-1(3aH)-yl]ethanol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.
Mechanism of Action
The mechanism of action of 2-[3-(trifluoromethyl)-4,5,6,6a-tetrahydrocyclopenta[c]pyrazol-1(3aH)-yl]ethanol involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group enhances the compound’s lipophilicity and stability, allowing it to interact with specific enzymes and receptors. This interaction can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylbenzene: A simpler compound with a trifluoromethyl group attached to a benzene ring.
Trifluoromethylpyrazole: A compound with a trifluoromethyl group attached to a pyrazole ring, similar to the target compound but without the additional cyclopentane structure.
Uniqueness
2-[3-(trifluoromethyl)-4,5,6,6a-tetrahydrocyclopenta[c]pyrazol-1(3aH)-yl]ethanol is unique due to its combination of a trifluoromethyl group with a cyclopentane-fused pyrazole ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H13F3N2O |
---|---|
Molecular Weight |
222.21 g/mol |
IUPAC Name |
2-[3-(trifluoromethyl)-4,5,6,6a-tetrahydro-3aH-cyclopenta[c]pyrazol-1-yl]ethanol |
InChI |
InChI=1S/C9H13F3N2O/c10-9(11,12)8-6-2-1-3-7(6)14(13-8)4-5-15/h6-7,15H,1-5H2 |
InChI Key |
CJOPMEYIFRXNJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(C1)N(N=C2C(F)(F)F)CCO |
Origin of Product |
United States |
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